Potency vs. Farnesyltransferase (FTase): A Comparative IC50 Analysis
BMS-214662 demonstrates potent inhibition of farnesyltransferase with an IC50 of 1.35 nM [1]. While it is not the most potent FTI on a purely IC50 basis, it maintains a competitive profile against its primary clinical-stage comparators, Tipifarnib and Lonafarnib, which report IC50 values of 0.6 nM and 2.8 nM, respectively . This positions BMS-214662 within the low-nanomolar range necessary for effective cellular activity, but its differentiation lies not in marginal IC50 differences but in downstream functional consequences like apoptosis induction.
| Evidence Dimension | Farnesyltransferase (FTase) Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | Tipifarnib (IC50 = 0.6 nM); Lonafarnib (IC50 = 2.8 nM) |
| Quantified Difference | 2.25-fold less potent than Tipifarnib; 2.07-fold more potent than Lonafarnib |
| Conditions | In vitro enzyme inhibition assays (comparative values from multiple sources) |
Why This Matters
While not the most potent, BMS-214662's IC50 confirms its nanomolar-level activity, but procurement decisions should be based on its unique functional profile, not minor IC50 differences.
- [1] CHEBI:167655. BMS-214662. ChEBI Database. Accessed 2024. View Source
